OLIVE OIL PEG-6 ESTERS
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Overview
Description
Olive Oil PEG-6 Esters are a class of compounds derived from the esterification of olive oil with polyethylene glycol (PEG). These esters are known for their excellent emulsifying properties, making them valuable in various cosmetic and personal care formulations. They are non-ionic surfactants that help in stabilizing oil-in-water emulsions, providing a smooth and moisturizing effect on the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Olive Oil PEG-6 Esters involves the transesterification of olive oil with polyethylene glycol. The reaction typically requires a catalyst, such as sodium methoxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure complete esterification. The process involves heating the mixture of olive oil and polyethylene glycol, followed by the addition of the catalyst. The reaction is monitored until the desired degree of esterification is achieved .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple stages, including purification steps to remove any unreacted materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications for use in cosmetic and personal care products .
Chemical Reactions Analysis
Types of Reactions: Olive Oil PEG-6 Esters primarily undergo hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of the original fatty acids and polyethylene glycol. Oxidation reactions can occur when the esters are exposed to air, leading to the formation of peroxides and other oxidation products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Exposure to air or oxygen, presence of light or heat.
Major Products Formed:
Hydrolysis: Fatty acids and polyethylene glycol.
Oxidation: Peroxides and other oxidation products
Scientific Research Applications
Olive Oil PEG-6 Esters have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cosmetic Formulations: Used as emulsifiers in creams, lotions, and other personal care products to enhance texture and stability
Pharmaceuticals: Employed as solubilizers and emulsifiers in drug delivery systems to improve the bioavailability of active ingredients.
Food Industry: Utilized as emulsifiers in food products to improve texture and stability.
Analytical Chemistry: Used in the preparation of samples for chromatographic analysis.
Mechanism of Action
The primary mechanism of action of Olive Oil PEG-6 Esters is their ability to reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This is achieved through the formation of a monolayer at the oil-water interface, which prevents the coalescence of oil droplets. The polyethylene glycol component provides hydrophilic properties, while the fatty acid chains from olive oil provide lipophilic properties, making the esters effective surfactants .
Comparison with Similar Compounds
Olive Oil Polyglyceryl-6 Esters: Similar in function but derived from polyglycerol instead of polyethylene glycol.
PEG-40 Hydrogenated Castor Oil: Another non-ionic surfactant used in cosmetics, derived from castor oil.
PEG-20 Glyceryl Triisostearate: Used in cosmetics for its emulsifying properties, derived from isostearic acid.
Uniqueness: Olive Oil PEG-6 Esters are unique due to their combination of olive oil’s beneficial fatty acids and the hydrophilic properties of polyethylene glycol. This combination provides excellent emulsifying properties, making them highly effective in stabilizing oil-in-water emulsions. Additionally, they are derived from natural sources, making them suitable for use in formulations that prioritize natural ingredients .
Properties
CAS No. |
103819-46-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
0 |
Origin of Product |
United States |
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